3-(甲硫基)-1,2,4-三嗪-5(4H)-酮

描述

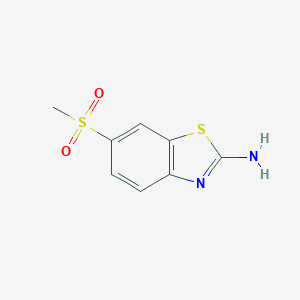

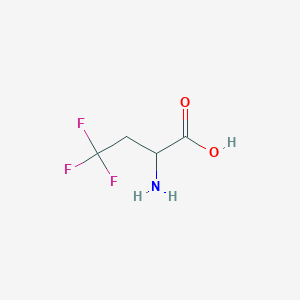

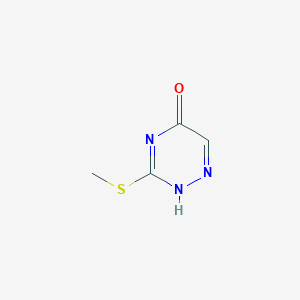

3-(methylthio)-1,2,4-triazin-5(4H)-one is a chemical compound that serves as a building block for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The compound is characterized by the presence of a 1,2,4-triazine ring, a versatile heterocyclic structure that is a common motif in many biologically active molecules .

Synthesis Analysis

The synthesis of 3-(methylthio)-1,2,4-triazin-5(4H)-one derivatives can be achieved through various synthetic routes. One such method involves the methylation of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one to produce the methylthio derivative, which can then undergo controlled hydrazination to afford a hydrazinyl derivative. This intermediate can react with different electrophiles to yield a wide variety of tetrazepine derivatives . Another approach for the synthesis of allylic derivatives involves the reaction of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one with allyl bromide catalyzed by 18-crown-6-ether at room temperature .

Molecular Structure Analysis

The molecular structure of 3-(methylthio)-1,2,4-triazin-5(4H)-one derivatives has been elucidated using various spectroscopic techniques, including 2D-NMR and X-ray crystallography. For instance, the crystal structures of isomeric pairs of 3-methylthio-5-amino-1,2,4-triazoles have been determined, revealing monoclinic and orthorhombic space groups for different isomers . Similarly, the structure of p-chlorophenylhydrazone of 3-(methylthio)-5-propanoyl-1,2,4-triazine has been solved, showing an almost planar conformation and stabilization by weak intermolecular hydrogen bonds and stacking interactions .

Chemical Reactions Analysis

3-(methylthio)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions to form a diverse array of compounds. For example, it can react with potassium amide in liquid ammonia to yield amino derivatives and bis-triazine compounds through a proposed SN(ANRORC) mechanism . Photokinetic experiments have also shown that the deamination reaction of 4-amino-3-methylthio-1,2,4-triazin-5(4H)-ones is dependent on the presence of oxygen and the nature of the solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(methylthio)-1,2,4-triazin-5(4H)-one derivatives are influenced by their molecular structure and substituents. The ligands derived from this compound have been used to synthesize coordination complexes with metals such as Ni(II), Cu(II), and Zn(II), which exhibit tautomerism and have been characterized by IR spectroscopy . Additionally, the photoluminescence and photocatalytic properties of metal-organic frameworks based on triazine derivatives have been investigated, demonstrating their potential for applications in light-induced processes .

科学研究应用

合成和结构分析:该化合物已用于合成反应和结构分析。例如,3-(甲硫基)-5-丙酰基-1,2,4-三嗪与对氯苯肼盐酸盐反应产率良好,分子呈现近平面构象 (Karczmarzyk 等,2000).

动力学和机理研究:它参与区域选择性合成和热解保护,有助于理解反应途径和机理 (Al-Etaibi 等,2004).

核磁共振 (NMR) 光谱:该化合物的甲基化产物已使用碳-13 核磁共振光谱测定,突出了其在分子结构测定中的用途 (Jacobsen & Rose,1985).

化学还原研究:用硼氢化钠还原它的研究提供了对取代基对产物比率和反应动力学影响的见解 (Sanemitsu 等,1984).

氨基脱(甲硫基)化反应:用液氨中的钾酰胺处理会产生各种反应产物,有助于理解氨基脱(甲硫基)化机理 (Rykowski & Plas,2010).

亲核取代:它与氨和甲硫醇盐的反应揭示了亲核取代过程 (Huang,1985).

新型衍生物的合成:它已被用于合成各种衍生物,例如 [1,2,4]三嗪[4,3-b][1,2,4,5]四氮杂菲衍生物,展示了其在有机合成中的多功能性 (Vahedi 等,2010).

属性

IUPAC Name |

3-methylsulfanyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c1-9-4-6-3(8)2-5-7-4/h2H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFYWFHUHCUNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939356 | |

| Record name | 3-(Methylsulfanyl)-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methylthio)-1,2,4-triazin-5(4H)-one | |

CAS RN |

18060-72-5 | |

| Record name | 18060-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 18060-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methylsulfanyl)-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of metribuzin?

A1: Metribuzin inhibits photosynthesis by disrupting the electron transport chain in photosystem II. [] This disruption prevents the synthesis of ATP and NADPH, essential molecules for plant growth and development, ultimately leading to plant death. []

Q2: Are there differences in metribuzin sensitivity between plant species?

A2: Yes, significant differences in metribuzin sensitivity exist between plant species. For example, winter wheat exhibits greater tolerance to metribuzin compared to downy brome. This difference is attributed to the ability of winter wheat to metabolize metribuzin more rapidly and absorb less of the herbicide. [] Similarly, tetraploid soybean plants are more tolerant to metribuzin than diploid soybean plants due to differences in absorption, translocation, and metabolism. []

Q3: What is the molecular formula and weight of metribuzin?

A3: The molecular formula of metribuzin is C8H14N4OS. Its molecular weight is 214.29 g/mol.

Q4: How does the structure of metribuzin relate to its stability and persistence in the environment?

A4: The chemical structure of metribuzin, particularly its triazine ring and substituted functional groups, influences its adsorption, degradation, and mobility in soil. Metribuzin generally exhibits moderate persistence in soil, with reported half-lives ranging from 24 to 56 days. [, , ] Factors such as soil pH, organic matter content, and clay content can influence its persistence and leaching potential. [, , ]

Q5: How does the soil type influence the mobility of metribuzin?

A5: Metribuzin mobility in soil is influenced by soil texture and composition. It tends to be more mobile in sandy soils with low organic matter content compared to clay-rich soils. [, ]

Q6: How does the ethylthio analog of metribuzin compare in terms of activity and persistence?

A6: The ethylthio analog of metribuzin demonstrates a different degradation pattern compared to metribuzin. While metribuzin degradation is linear, the ethylthio analog shows an initial rapid degradation followed by a slower rate. Despite this, both compounds exhibit comparable efficacy in some cases. []

Q7: What are the primary routes of metribuzin dissipation in the environment?

A8: The primary routes of metribuzin dissipation in the environment include microbial degradation, photodecomposition, and volatilization. [, , ] The relative contribution of each pathway depends on factors such as temperature, soil moisture, and sunlight exposure.

Q8: What analytical techniques are commonly employed for the detection and quantification of metribuzin and its metabolites in environmental samples?

A10: Various analytical methods are used to quantify metribuzin and its metabolites in environmental samples. Gas Chromatography/Mass Spectrometry (GC/MS) is a widely used technique for its sensitivity and selectivity. [] Other techniques include reversed-phase thin-layer chromatography (RPTLC) coupled with UV densitometry and ELISA (enzyme-linked immunosorbent assay) for rapid screening purposes. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4,7,8,11,12-Hexahydrobenz[a]anthracene](/img/structure/B93669.png)